
1-Benzyl-3,3-diethylazetidine-2,4-dione
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Overview
Description
1-benzyl-3,3-diethylazetidine-2,4-dione is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by a four-membered azetidine ring with benzyl and diethyl substituents, making it a versatile molecule for chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3,3-diethylazetidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzylamine with diethyl malonate in the presence of a base, followed by cyclization using a suitable dehydrating agent. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, including the use of continuous flow reactors and automated systems to monitor and control reaction parameters. The purification of the compound is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3,3-diethylazetidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Alkyl halides, sulfonates; polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Industry: Potential applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-3,3-diethylazetidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it binds to the active site of human neutrophil elastase, preventing the enzyme from catalyzing its substrate. This inhibition is achieved through a mixed mechanism, involving both competitive and non-competitive inhibition . The compound’s antiproliferative activity is attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells, mediated by the activation of caspase-3 and other apoptotic pathways .
Comparison with Similar Compounds
1-benzyl-3,3-diethylazetidine-2,4-dione can be compared with other azetidine derivatives, such as:
3,3-diethylazetidine-2,4-dione: Lacks the benzyl group, which may result in different chemical reactivity and biological activity.
1-benzyl-3,3-dimethylazetidine-2,4-dione: Substitution of diethyl groups with dimethyl groups can affect the compound’s steric and electronic properties, influencing its reactivity and interactions with biological targets.
1-benzyl-3,3-diethylpyrrolidine-2,4-dione: The five-membered pyrrolidine ring may confer different chemical and biological properties compared to the four-membered azetidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H17NO2 |
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Molecular Weight |
231.29 g/mol |
IUPAC Name |
1-benzyl-3,3-diethylazetidine-2,4-dione |
InChI |
InChI=1S/C14H17NO2/c1-3-14(4-2)12(16)15(13(14)17)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
InChI Key |
FWKVKYCYDHDEBH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)N(C1=O)CC2=CC=CC=C2)CC |
Origin of Product |
United States |
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